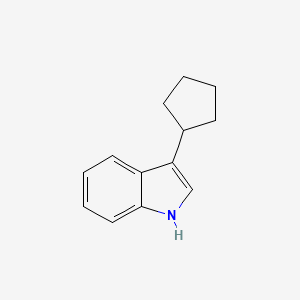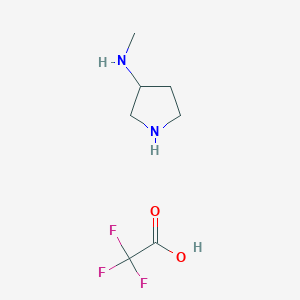
1-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole is a chemical compound that has gained significant attention among researchers due to its potential applications in various fields. This compound is also known as CBDMB and is a benzimidazole derivative. It has been synthesized using different methods and has shown promising results in scientific research.
作用機序
The mechanism of action of 1-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole is not fully understood. However, it is believed to act by inhibiting specific enzymes and proteins involved in various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of specific enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to inhibit the expression of specific proteins such as vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). These effects have been linked to the potential therapeutic applications of this compound.
実験室実験の利点と制限
The advantages of using 1-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole in lab experiments include its potential therapeutic applications and its ability to act as a fluorescent probe. However, the limitations of using this compound include its relatively low solubility in water and some organic solvents, which may affect its bioavailability and efficacy.
将来の方向性
1-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole has shown promising results in scientific research, and there are several future directions that can be explored. These include the development of more efficient synthesis methods, the investigation of its potential applications in other diseases, and the exploration of its mechanism of action. Further research is also needed to optimize its bioavailability and efficacy for potential clinical applications.
In conclusion, 1-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole is a chemical compound that has shown promising results in scientific research. It has potential applications in the treatment of various diseases and can act as a fluorescent probe. Further research is needed to fully understand its mechanism of action and optimize its bioavailability and efficacy for potential clinical applications.
合成法
The synthesis of 1-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 2-(3,4-dimethoxyphenyl) benzimidazole with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. Other methods involve the use of different reagents and solvents.
科学的研究の応用
1-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzimidazole has been extensively studied for its potential applications in scientific research. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. This compound has also been used as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2/c1-26-20-12-11-15(13-21(20)27-2)22-24-18-9-5-6-10-19(18)25(22)14-16-7-3-4-8-17(16)23/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHGXWHOHNNBNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-chloro-2-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![N-[1-(Acetylamino)-2,2,2-trichloroethyl]acetamide](/img/structure/B2713651.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2713652.png)


![3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2713656.png)
![(Z)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2713658.png)

![N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2713661.png)
![2-Chloro-N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]propanamide](/img/structure/B2713662.png)
![1-[(2S)-2-[(4-Cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2713667.png)
